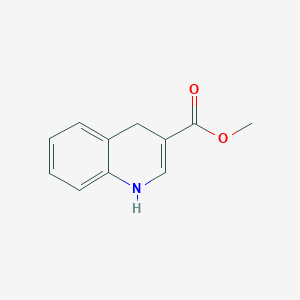

Methyl 1,4-dihydroquinoline-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1,4-dihydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-5,7,12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLQTNUWLFCKBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 1,4-dihydroquinoline-3-carboxylate (CAS 53936-94-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of Methyl 1,4-dihydroquinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Introduction: The Significance of the 1,4-Dihydroquinoline Scaffold

The 1,4-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1][2] Its structural similarity to the nicotinamide adenine dinucleotide (NADH) coenzyme has made it a focal point for the development of various therapeutic agents.[3] The stability of this scaffold, coupled with the potential for diverse functionalization, allows for the fine-tuning of its pharmacological properties, making it a versatile platform for drug design.

This compound (CAS 53936-94-0) is a specific derivative that holds promise as a building block in the synthesis of more complex molecules. Its potential applications span from the development of novel kinase inhibitors to agents targeting neurodegenerative diseases.[4][5]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic characteristics of a compound is fundamental for its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53936-94-0 | [6] |

| Molecular Formula | C₁₁H₁₁NO₂ | [6] |

| Molecular Weight | 189.21 g/mol | Calculated |

| Appearance | Powder | [6] |

| Melting Point | 136-139 °C | [6] |

| Storage Temperature | Room Temperature | [6] |

Spectroscopic Data

While a dedicated, publicly available full spectrum for this compound is not readily found, data for closely related and substituted analogs provide valuable insights into the expected spectral features. The interpretation of these spectra is crucial for confirming the identity and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the protons on the dihydroquinoline ring system and the methyl ester group. The aromatic protons will typically appear in the downfield region (δ 7.0-8.5 ppm), while the protons on the dihydropyridine ring will be more upfield. The methyl group of the ester will present as a singlet, typically around δ 3.7 ppm.[5]

-

¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal (δ > 160 ppm). Aromatic carbons will resonate in the δ 110-150 ppm range, while the sp³ hybridized carbons of the dihydropyridine ring will appear at higher field.[5][7]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by key absorption bands corresponding to the functional groups present. A strong absorption band around 1680-1720 cm⁻¹ is indicative of the C=O stretching vibration of the ester carbonyl group. The N-H stretching vibration of the dihydroquinoline ring will likely appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations for both aromatic and aliphatic protons, as well as C=C stretching bands for the aromatic ring, will also be present.[8][9]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 189. The fragmentation pattern will provide further structural information, with common losses including the methoxy group (-OCH₃) from the ester.[4]

Synthesis of this compound

The Hantzsch dihydropyridine synthesis is a classic and versatile method for the preparation of 1,4-dihydropyridine derivatives and can be adapted for the synthesis of 1,4-dihydroquinolines.[1][10] This one-pot multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.

Conceptual Hantzsch Synthesis Workflow

The following diagram illustrates the general principle of the Hantzsch synthesis as it could be applied to this compound.

Caption: General workflow of the Hantzsch synthesis for this compound.

Detailed Experimental Protocol (Hypothetical, based on related procedures)

The following protocol is a representative procedure based on established methods for the synthesis of similar 1,4-dihydroquinoline derivatives.[5] Researchers should optimize these conditions for their specific laboratory setup.

Materials:

-

2-Aminobenzaldehyde

-

Methyl acetoacetate

-

Ethanol (or other suitable solvent)

-

Catalyst (e.g., a few drops of acetic acid or piperidine)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add methyl acetoacetate (2.0 equivalents) followed by the catalyst.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford pure this compound.

Self-Validation: The identity and purity of the synthesized product must be confirmed by the spectroscopic methods detailed in Section 2 (¹H NMR, ¹³C NMR, IR, and MS) and by melting point determination.

Applications in Drug Development

The 1,4-dihydroquinoline scaffold is a key component in a variety of pharmacologically active compounds. Derivatives have shown a wide range of biological activities, including:

-

Kinase Inhibition: Certain 1,4-dihydroquinoline derivatives have been identified as potent inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1), which are implicated in neurodegenerative diseases such as Alzheimer's disease.[4][5]

-

Antibacterial Agents: The quinoline core is famously present in the quinolone class of antibiotics. While the target compound itself is not an antibiotic, it can serve as a starting material for the synthesis of novel antibacterial agents.[11]

-

Anticancer Activity: The planar nature of the quinoline ring system allows for intercalation with DNA, a mechanism of action for some anticancer drugs. Research into the anticancer properties of novel 1,4-dihydroquinoline derivatives is an active area of investigation.

-

Neuroprotective Effects: The biooxidizable nature of the 1,4-dihydroquinoline scaffold suggests potential for antioxidant properties and the ability to mitigate oxidative stress in brain tissues, which is relevant to the treatment of neurodegenerative disorders.[4]

Conclusion

This compound is a valuable heterocyclic compound with a stable and versatile scaffold. Its synthesis via the Hantzsch reaction provides a straightforward route to this important building block. The potential for this molecule and its derivatives in the development of novel therapeutics, particularly in the areas of neurodegenerative diseases and oncology, makes it a compound of significant interest for further research and development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists working with this promising molecule.

References

- Anderson, D. R. (1974). In Analysis of Silicones (A. Lee Smith, Ed.). Wiley-Interscience.

-

Bollack, B., et al. (2023). Straightforward Access to a New Class of Dual DYRK1A/CLK1 Inhibitors Possessing a Simple Dihydroquinoline Core. Molecules, 28(1), 36. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.

- Ishikawa, H., & Fujii, N. (2011). Design, synthesis, and biological evaluation of novel influenza virus RNA polymerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 253-256.

-

Khmelevskaya, E. A., et al. (2022).[10]-Hydride Shift Triggered N-Dealkylative Cyclization into 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates via Boronate Complexes. Molecules, 27(16), 5326. [Link]

- Luo, F.-T., & Jeevanandam, A. (1998). Simple transformation of nitrile into ester by the use of chlorotrimethylsilane. Tetrahedron Letters, 39(51), 9455-9456.

- Muhammad, N., et al. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Frontiers in Chemistry, 10, 847952.

- Ogawa, Y., et al. (2001). A new inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and cdc2-like kinase (CLK). Bioorganic & Medicinal Chemistry Letters, 11(10), 1261-1264.

-

PubChem. (n.d.). 1-Methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. Retrieved from [Link]

- Ram, V. J. (2001). Quinazolines: a new class of antimicrobial agents. Drug News & Perspectives, 14(7), 415-422.

- Reppart, S. M., et al. (1996). Molecular characterization of a second melatonin receptor expressed in human retina and brain: the Mel1b melatonin receptor. Proceedings of the National Academy of Sciences, 92(19), 8734-8738.

- Smith, A. L. (1960). Infrared spectra-structure correlations for organosilicon compounds. Spectrochimica Acta, 16(1-2), 87-105.

- Smith, B. C. (1999).

- Vandenheste, T., & Paquette, L. A. (1991).

- Vdovin, V. M., & Nametkin, N. S. (1964). 1,4-Dihydropyridines. Russian Chemical Reviews, 33(11), 543.

- Wentland, M. P., et al. (1984). Novel 1,8-naphthyridine antibacterial agents: synthesis and structure-activity relationships of 7-substituted 1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 27(9), 1103-1108.

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Straightforward Access to a New Class of Dual DYRK1A/CLK1 Inhibitors Possessing a Simple Dihydroquinoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Comprehensive Technical Guide: Stability Dynamics of 1,4-Dihydroquinoline-3-Carboxylates in Organic Solvents

Executive Summary

1,4-dihydroquinoline-3-carboxylates are pivotal synthetic intermediates, serving as the foundational scaffold for fluoroquinolone antibiotics and novel immunomodulatory agents[1]. However, their inherent chemical architecture—an electron-rich, partially saturated heterocyclic core—renders them highly susceptible to solvent-mediated degradation. This technical guide provides an in-depth mechanistic analysis of their stability in organic solvents, detailing oxidation, hydrolysis, and photodegradation pathways. Furthermore, it establishes self-validating experimental protocols for stability-indicating assays, equipping drug development professionals with the causal understanding necessary to optimize synthesis, storage, and analytical workflows.

Mechanistic Foundations of Solvent-Induced Degradation

The stability of 1,4-dihydroquinolines is fundamentally governed by the thermodynamic drive towards aromatization and the vulnerability of the C3-carboxylate group.

-

Oxidative Aromatization: The primary degradation pathway in organic solvents is autoxidation. The partially saturated ring is thermodynamically driven to form the fully aromatic quinoline system. This process is often initiated by trace peroxides in solvents or molecular oxygen, generating a radical cation intermediate that cyclizes and undergoes hydrogen-atom transfer (HAT) to yield the stable quinoline product[2]. Notably, 1,4-dihydroquinolines have been shown to be less stable toward oxidation compared to their dihydropyridine counterparts due to enhanced conjugation possibilities[3].

-

Hydrolysis and Solvolysis: The ester linkage at the C3 position is susceptible to nucleophilic attack. In protic solvents (e.g., ethanol, methanol) or in the presence of trace moisture, the compound can undergo transesterification or hydrolyze into the corresponding 1,4-dihydroquinoline-3-carboxylic acid[4].

-

Photodegradation: The quinolone core exhibits significant photosensitivity. Exposure to UV or ambient actinic light catalyzes the generation of reactive oxygen species (ROS), particularly hydroxyl radicals, which accelerate oxidative cleavage and radical degradation pathways[4][5].

Core degradation pathways of 1,4-dihydroquinoline-3-carboxylates in organic solvents.

Solvent-Specific Stability Profiles & Quantitative Data

The choice of solvent dictates the dominant degradation pathway. Computational and experimental studies on quinoline-3-carboxamide derivatives indicate that stability is highly dependent on the solvent's dielectric constant and protic nature, with stability generally increasing in the order of THF < EtOH < CH3CN < DMF < H2O[1].

-

Ethereal Solvents (THF, Dioxane): Present the highest risk for long-term storage. Ethers form peroxides over time, which act as potent radical initiators. This accelerates the oxidative aromatization of the dihydroquinoline core[5][6].

-

Protic Solvents (EtOH, MeOH): Moderate risk. While they do not strongly promote oxidation, they facilitate transesterification and hydrolysis if trace acidic or basic impurities are present.

-

Aprotic Polar Solvents (DMF, DMSO): Offer superior stability for short-term handling and synthesis, provided they are strictly anhydrous. However, under thermal stress, DMSO can act as an oxidant and participate in cascade reactions[2].

Table 1: Quantitative Stability Matrix of 1,4-Dihydroquinoline-3-Carboxylates

| Solvent Class | Representative Solvent | Primary Degradation Pathway | Relative Stability (25°C, Ambient Air) | Mechanistic Causality |

| Ethereal | Tetrahydrofuran (THF) | Oxidation (Aromatization) | Low (t½ < 48h if peroxides present) | Peroxide formation initiates radical hydrogen-atom transfer[2][5]. |

| Protic | Ethanol (EtOH) | Transesterification / Hydrolysis | Moderate (t½ ~ 1-2 weeks) | Nucleophilic attack on the C3-carboxylate ester[4]. |

| Aprotic Polar | Dimethylformamide (DMF) | Hydrolysis (if wet) | High (t½ > 1 month, dry) | Lack of abstractable protons and low peroxide formation[1]. |

| Halogenated | Chlorobenzene (PhCl) | Oxidation | Low-Moderate | Often used deliberately with catalysts (e.g., FeCl₃) to force aromatization[6]. |

Experimental Methodologies: Self-Validating Stability Protocols

To accurately determine the stability of a specific 1,4-dihydroquinoline-3-carboxylate derivative, a self-validating Stability-Indicating Assay (SIA) must be employed. This protocol is designed to isolate variables, ensuring that observed degradation is causally linked to specific solvent stressors.

Protocol: Forced Degradation and Kinetic Profiling

-

Step 1: Stock Solution Preparation: Dissolve the compound in the target solvent (e.g., HPLC-grade DMF) to a concentration of 1.0 mg/mL.

-

Causality: A standardized concentration ensures that bimolecular degradation kinetics (if any) remain consistent across comparative studies.

-

-

Step 2: Stress Application (Orthogonal Design):

-

Step 3: Aliquoting and Quenching: Extract 100 µL aliquots at predefined timepoints (0, 4, 8, 24 hours). Quench immediately by diluting 1:10 in cold (-20°C) mobile phase (e.g., 50:50 Water:Acetonitrile).

-

Causality: Rapid cooling and dilution halt reaction kinetics, preserving the exact chemical state of the timepoint.

-

-

Step 4: HPLC-UV/MS Analysis: Analyze the quenched samples using a reversed-phase C18 column.

-

Causality: UV detection (at the compound's λmax) quantifies the loss of the parent molecule, while mass spectrometry (MS) identifies the specific degradation products (e.g., a mass shift of -2 Da unequivocally confirms oxidative aromatization).

-

Self-validating experimental workflow for solvent stability assessment.

Strategic Mitigation & Storage Best Practices

Based on the established degradation mechanisms, the following storage and handling protocols are mandatory for preserving the integrity of 1,4-dihydroquinoline-3-carboxylates:

-

Inert Atmosphere Storage: Store the solid compound and any stock solutions under an inert gas (Argon or Nitrogen).

-

Causality: Displacing molecular oxygen prevents the initiation of the autoxidation cascade, severely limiting the thermodynamic drive towards the quinoline form[4].

-

-

Thermal Control: Maintain long-term storage at refrigerated conditions (2-8°C) or lower.

-

Causality: Lowering the temperature reduces the kinetic energy available to overcome the activation barrier for both hydrolysis and oxidation[4].

-

-

Actinic Light Protection: Utilize amber vials or opaque containers for all storage and active handling.

-

Solvent Purification: When utilizing ethereal solvents (e.g., THF) for synthesis, ensure they are freshly distilled over sodium/benzophenone or passed through basic alumina immediately prior to use.

-

Causality: This removes accumulated peroxides, eliminating the primary catalysts for oxidative aromatization[6].

-

References

-

ResearchGate - Design, Synthesis, and Biological Evaluation of Novel 4-Hydro-quinoline-3-carboxamide Derivatives as an Immunomodulator. Available at: [Link]

-

USTC - Cascade Synthesis of 3-Quinolinecarboxylic Ester via Benzylation/ Propargylation-Cyclization. Available at: [Link]

-

Clockss - Rotameric Properties Of Novel N-Acyl- And -Acyloxy-Dimeric 4-Phenyl-1,4-Dihydropyridines Derived From Solid-State Synthesis. Available at:[Link]

-

MDPI - Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available at:[Link]

-

ACS Omega - Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. Available at: [Link]

Sources

Methyl 1,4-dihydroquinoline-3-carboxylate molecular weight and formula

The following technical guide details the physicochemical properties, synthesis, and therapeutic utility of Methyl 1,4-dihydroquinoline-3-carboxylate , with a critical distinction drawn between the 1,4-dihydro scaffold and its oxidized 4-oxo analogue.

Content Type: Technical Reference & Experimental Guide Focus: Molecular Characterization, Synthesis, and Drug Delivery Applications

Executive Summary

This compound is a privileged heterocyclic scaffold utilized primarily in Chemical Delivery Systems (CDS) for brain-targeting therapeutics and as a core structure for kinase inhibitors (e.g., DYRK1A/CLK1).

Critical Distinction: Researchers must distinguish between two chemically distinct species often conflated in database searches:

-

The Target Molecule: this compound (CAS 53936-94-0). Contains a methylene group (-CH₂-) at position 4.[1][2][3] It is redox-active.

-

The Antibiotic Scaffold: Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 61707-79-7).[4] Contains a ketone (C=O) at position 4.[1][2][3][5][6][7] It is the precursor to fluoroquinolones.[8]

This guide focuses on the Target Molecule (CAS 53936-94-0) while referencing the oxo-analogue for structural context.

Physicochemical Specifications

The following table provides verified data for the specific target molecule and its common analogue to prevent experimental error.

| Property | This compound (Target) | Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Analogue) |

| CAS Number | 53936-94-0 | 61707-79-7 |

| Molecular Formula | C₁₁H₁₁NO₂ | C₁₁H₉NO₃ |

| Molecular Weight | 189.21 g/mol | 203.19 g/mol |

| Core Structure | Reduced C4 position (CH₂) | Oxidized C4 position (C=O) |

| Oxidation State | Redox-sensitive (oxidizes to quinolinium) | Stable (aromatic tautomer) |

| Solubility | DMSO, Methanol, DCM | DMSO, Dilute Base (as carboxylate) |

| Key Application | BBB-permeable Prodrugs, Kinase Inhibitors | Antibiotic Synthesis (Quinolones) |

Structural & Mechanistic Analysis

The 1,4-Dihydro Scaffold (Redox Switch)

The 1,4-dihydroquinoline ring is not fully aromatic. The nitrogen atom is sp³-hybridized (enamine character), and the C4 position is sp³-hybridized. This structural feature confers a "puckered" geometry, increasing lipophilicity compared to the planar quinolinium salts.

Mechanism of Action (Brain Targeting): This molecule operates on the principle of bio-oxidation .

-

Entry: The lipophilic 1,4-dihydro form crosses the Blood-Brain Barrier (BBB) passively.

-

Lock-in: Once inside the CNS, it is oxidized (enzymatically or spontaneously) to the quaternary quinolinium salt .

-

Retention: The charged salt cannot cross the BBB back into the periphery, effectively "locking" the drug in the brain.

Structural Visualization

The following diagram illustrates the redox relationship and the structural difference from the 4-oxo scaffold.

Caption: The redox-based "Lock-in" mechanism of 1,4-dihydroquinolines vs. the stable 4-oxo structural analogue.

Synthetic Pathways[3][11]

Method A: Modified Hantzsch Synthesis (Primary Route)

This method constructs the dihydroquinoline ring from acyclic precursors. It allows for the introduction of substituents at the C4 position if a specific aldehyde is used.

-

Reagents: Methyl acetoacetate, Aniline (or substituted aniline), Aldehyde (Formaldehyde source for unsubstituted C4), Ammonium acetate.

-

Conditions: Reflux in Ethanol or solvent-free microwave irradiation.

-

Yield: Typically 70–85%.

Protocol Steps:

-

Mix: Combine methyl acetoacetate (1.0 eq) and aniline (1.0 eq) in ethanol.

-

Catalyze: Add 10 mol% molecular iodine (

) or a Lewis acid catalyst (e.g., -

React: Stir at room temperature for 30 minutes, then add formaldehyde (1.0 eq) and reflux for 2–4 hours.

-

Isolate: Cool the mixture. The product often precipitates. Filter and wash with cold ethanol.

-

Purify: Recrystallize from ethanol/water.

Method B: Reduction of Quinoline Derivatives

Used when the aromatic quinoline-3-carboxylate is already available.

-

Reagents: Sodium Borohydride (

) or Hantzsch Ester (HEH) with a catalyst. -

Conditions: Methanol,

to RT. -

Mechanism: Hydride transfer to the electron-deficient pyridinium ring (formed in situ or pre-formed).

Experimental Characterization

To validate the synthesis of CAS 53936-94-0 and ensure it has not oxidized to the quinoline or 4-oxo form, use the following spectral markers.

Proton NMR ( -NMR) in

-

NH Proton: Broad singlet around 6.0 – 9.0 ppm (exchangeable with

). -

C4-Protons (Critical): A distinct singlet (or multiplet if substituted) around 3.6 – 3.9 ppm integrating for 2 protons.

-

Note: If this peak is missing, you likely have the oxidized quinoline.

-

Note: If this peak is shifted downfield or absent in favor of a carbonyl signal in

, you have the 4-oxo derivative.

-

-

Ester Methyl: Singlet at 3.7 – 3.8 ppm .

-

Vinyl Proton (C2-H): If C2 is unsubstituted, a signal around 7.0 – 7.5 ppm .

Mass Spectrometry (MS)

-

Target: Look for

at 190.2 . -

Common Contaminant: If

is 204.2 , you have the 4-oxo derivative (C11H9NO3).

Therapeutic Applications & Biological Activity[10]

Brain-Targeted Drug Delivery (CDS)

This compound derivatives serve as carriers for drugs that cannot cross the BBB.

-

Workflow: The drug is covalently linked to the carboxylate group.

-

Transport: The lipophilic dihydro-complex crosses the BBB.

-

Activation: Oxidation by NAD(P)H-dependent oxidoreductases converts the carrier to the charged quinolinium salt.

-

Result: The drug-carrier complex is trapped in the brain, where slow hydrolysis releases the active drug.

Kinase Inhibition (DYRK1A/CLK1)

Recent studies (e.g., Tomassi et al.) identify 1,4-dihydroquinolines as potent inhibitors of DYRK1A (Dual specificity tyrosine-phosphorylation-regulated kinase 1A), a target in Alzheimer’s disease and Down syndrome.

-

Activity: Nanomolar inhibition (

). -

Advantage: The dihydroquinoline core provides unique hydrogen-bonding interactions within the ATP binding pocket that the oxidized quinoline does not.

Caption: Structure-Activity Relationship (SAR) hotspots for the 1,4-dihydroquinoline scaffold.

References

-

Sigma-Aldrich. this compound Product Page (CAS 53936-94-0).Link

-

PubChem. this compound (Compound Summary). National Library of Medicine. Link

-

Tomassi, S., et al. (2020). Straightforward Access to a New Class of Dual DYRK1A/CLK1 Inhibitors Possessing a Simple Dihydroquinoline Core. Molecules.[2][3][5][6][8][9][10][11][12] Link

-

Bodor, N., et al. Chemical Delivery Systems for Brain Targeting. (Foundational concept for dihydroquinoline carriers). Link

-

PubChem. Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Analogue Comparison).Link

Sources

- 1. rsc.org [rsc.org]

- 2. 1-Methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid | C11H9NO3 | CID 720017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | 61707-79-7 [sigmaaldrich.com]

- 5. acgpubs.org [acgpubs.org]

- 6. chemscene.com [chemscene.com]

- 7. Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate | C11H13NO2 | CID 16244395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2009137130A2 - Antibacterial fluoroquinolone analogs - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi-res.com [mdpi-res.com]

- 11. PubChemLite - 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (C11H11NO3) [pubchemlite.lcsb.uni.lu]

- 12. Straightforward Access to a New Class of Dual DYRK1A/CLK1 Inhibitors Possessing a Simple Dihydroquinoline Core - PMC [pmc.ncbi.nlm.nih.gov]

Difference between 1,4-dihydroquinoline and 1,2-dihydroquinoline isomers

Structural Divergence, Regioselective Synthesis, and Pharmacological Utility

Executive Summary

For researchers in medicinal chemistry and materials science, distinguishing between 1,2-dihydroquinoline (1,2-DHQ) and 1,4-dihydroquinoline (1,4-DHQ) is not merely a matter of nomenclature—it is a choice between two distinct electronic systems with vastly different reactivity profiles. This guide delineates the thermodynamic drivers, synthetic pathways, and spectroscopic signatures required to selectively access and utilize these isomers.

Part 1: Structural & Thermodynamic Foundations

The core difference between these isomers lies in the disruption of aromaticity and the resulting electronic conjugation.

Electronic Architecture

-

1,2-Dihydroquinoline (1,2-DHQ):

-

Structure: Saturation at N1 and C2.

-

Electronic Character: Possesses an internal cis-styrene-like double bond (C3=C4) conjugated with the benzene ring. However, the nitrogen lone pair is allylic to the C3=C4 bond.

-

Stability: generally kinetically favored in nucleophilic additions. Without electron-withdrawing groups (EWGs) on the nitrogen, unsubstituted 1,2-DHQs are prone to oxidation, disproportionation, or polymerization.

-

-

1,4-Dihydroquinoline (1,4-DHQ):

-

Structure: Saturation at N1 and C4.

-

Electronic Character: The nitrogen lone pair is directly conjugated with the C2=C3 double bond (enamine character), which is essentially isolated from the benzene ring by the sp³ hybridized C4.

-

Stability: Often the thermodynamic product . The 1,4-isomer mimics the electronic stability seen in Hantzsch esters (1,4-dihydropyridines) and acts as a potent hydride donor (NADH model).

-

The Kinetic vs. Thermodynamic Switch

In reduction reactions of quinolines, the 1,2-isomer is often the result of "hard" nucleophilic attack (charge control) at the electron-deficient C2 position. The 1,4-isomer typically results from "soft" reduction methods or thermodynamic equilibration, where steric relief at C4 and conjugation energy drive the equilibrium.

Figure 1: Energy landscape and reaction pathways for quinoline reduction. 1,2-addition is often kinetically accessible, while 1,4-addition is thermodynamically driven.[1]

Part 2: Synthetic Access & Regiocontrol[2]

Achieving high isomeric purity requires selecting the correct mechanistic pathway.

Synthesis of 1,2-Dihydroquinolines

The most reliable method involves the nucleophilic addition of organometallics to quinoline, often activated by acyl chlorides. This traps the unstable amine as an amide (Reissert-type reaction logic).

-

Mechanism: Nucleophilic attack at C2 (most electropositive carbon).

-

Reagents: Grignard reagents (RMgX) or Organolithiums (RLi) + Chloroformates.

-

Critical Insight: Unsubstituted 1,2-DHQs are unstable. Always plan to protect the Nitrogen (e.g., N-Boc, N-Cbz) in situ to prevent oxidation back to quinoline.

Synthesis of 1,4-Dihydroquinolines

Accessing the 1,4-isomer usually requires dissolving metal reductions (Birch conditions) or specific catalytic transfer hydrogenations that favor the thermodynamic product.

-

Mechanism: Single Electron Transfer (SET) generates a radical anion; protonation occurs at positions of highest electron density (Nitrogen and C4).

-

Reagents: Na/NH₃ (l) or Hantzsch ester synthesis cyclization.

-

Critical Insight: Manganese-catalyzed hydroboration has recently been shown to selectively yield 1,4-DHQ under thermodynamic control, whereas uncatalyzed or pyridine-based catalysts favor the 1,2-isomer [1].[2]

Experimental Protocol: Regioselective Synthesis Workflow

A. 1,2-Selective Addition (Grignard Method)

-

Activation: Dissolve Quinoline (1.0 eq) in anhydrous THF at 0°C. Add Ethyl Chloroformate (1.1 eq) dropwise to form the N-ethoxycarbonyl quinolinium salt.

-

Addition: Cool to -78°C. Add Phenylmagnesium Bromide (1.2 eq) slowly. The "hard" nucleophile attacks C2 exclusively.

-

Quench: Stir for 2h, quench with saturated NH₄Cl.

-

Result: N-ethoxycarbonyl-2-phenyl-1,2-dihydroquinoline.

B. 1,4-Selective Reduction (Birch Reduction)

-

Solvation: Dissolve Quinoline (1.0 eq) in liquid NH₃/EtOH (10:1 ratio) at -78°C.

-

Electron Transfer: Add Sodium metal (2.5 eq) in small pieces until a deep blue color persists.

-

Workup: Quench with solid NH₄Cl. Allow NH₃ to evaporate.

-

Result: 1,4-dihydroquinoline (Note: This product is sensitive to air oxidation; store under Argon).

Part 3: Spectroscopic Characterization (NMR)

Distinguishing these isomers via ¹H NMR is definitive due to the unique hybridization changes at C2 and C4.

| Feature | 1,2-Dihydroquinoline | 1,4-Dihydroquinoline |

| Key Diagnostic Signal | H-2 (Methine) | H-4 (Methylene) |

| Chemical Shift (δ) | 5.4 – 6.2 ppm (dd) | 3.5 – 3.9 ppm (t or m) |

| Olefinic Signals | H-3 and H-4 (6.0 – 7.0 ppm) | H-2 and H-3 (4.5 – 6.5 ppm) |

| Coupling (J) | ||

| Nitrogen Proton (NH) | Broad singlet (~4.0 - 6.0 ppm) | Broad singlet (~5.0 - 8.0 ppm) |

Analyst Note: In 1,4-DHQ, the H-4 signal is the "smoking gun"—it appears significantly upfield (aliphatic region) compared to the aromatic/olefinic protons. In 1,2-DHQ, the C2 proton is deshielded by the adjacent Nitrogen, appearing further downfield than the C4 protons of the 1,4-isomer.

Part 4: Reactivity & Medicinal Applications[4][5]

1,4-DHQ: The Bioactive Carrier & Antioxidant

The 1,4-DHQ scaffold is structurally analogous to 1,4-dihydropyridines (e.g., Nifedipine).

-

Drug Delivery: 1,4-DHQs serve as redox chemical delivery systems (CDS).[3] They can cross the Blood-Brain Barrier (BBB) due to lipophilicity. Once in the brain, they oxidize to the quaternary quinolinium salt, which is locked inside the CNS [2].

-

Antioxidants: Compounds like TMQ (2,2,4-Trimethyl-1,2-dihydroquinoline) are industrial antioxidants.[4] Note that while named "1,2-dihydro," TMQ polymerizes/oligomerizes, but monomeric antioxidants often rely on the 1,4-type radical scavenging mechanism.

1,2-DHQ: The Synthetic Intermediate[5][7][8][9]

-

Pro-drugs: 1,2-DHQs are explored as pro-drugs that release the parent quinoline upon metabolic oxidation.

-

Metabolic Fate: Both isomers are susceptible to oxidation by Cytochrome P450, reverting to the aromatic quinoline.

Figure 2: The "Redox Lock" mechanism utilized by 1,4-dihydroquinoline carriers for brain-targeted drug delivery.

References

-

Manganese-Catalyzed Regioselective Hydroboration of Quinolines via Metal–Ligand Cooperation. Chinese Chemical Society. [Link]

-

Synthesis, radiosynthesis and biological evaluation of 1,4-dihydroquinoline derivatives as new carriers for specific brain delivery. PubMed (NIH). [Link]

-

Kinetic Resolution of 2-Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2- and 1,4-Dihydroquinolines. PubMed Central (PMC). [Link]

-

Comparison between 1,2-Dihydropyridine and 1,4-Dihydropyridine on Hydride-Donating Ability and Activity. PubMed Central (PMC). [Link]

-

1,2-Dihydroquinoline synthesis. Organic Chemistry Portal. [Link]

Sources

Methodological & Application

Application Note: Biomimetic Transfer Hydrogenation using Methyl 1,4-Dihydroquinoline-3-carboxylate

[1]

Executive Summary

This protocol details the application of This compound (1,4-MDQ) as a hydride source in organocatalytic transfer hydrogenation.[1] Unlike standard Hantzsch esters (1,4-dihydropyridines), the 1,4-dihydroquinoline scaffold offers a distinct steric profile and redox potential, driven by the aromatization energy of the fused benzo-system.

This guide covers:

-

Reagent Preparation: Synthesis and handling of the oxidation-sensitive 1,4-MDQ.[1]

-

Reaction Protocol: Enantioselective reduction of ketimines using Chiral Phosphoric Acid (CPA) catalysis.

-

Mechanistic Insight: The thermodynamics of aromatization-driven hydride transfer.

Scientific Foundation & Mechanism[1]

The Driving Force: Aromatization

The utility of this compound lies in its ability to function as an NADH mimic.[1] The reaction is thermodynamically driven by the conversion of the non-aromatic 1,4-dihydro ring into the fully aromatic quinoline system.

-

Hydride Donor: 1,4-MDQ (2e⁻ / 1H⁺ + 1H⁻ donor).

-

Activation: The substrate (imine/olefin) is activated by a chiral Brønsted acid (e.g., BINOL-derived phosphoric acid).

-

Selectivity: The chiral catalyst creates a steric pocket that directs the face-selective addition of the hydride.

Mechanistic Pathway (DOT Visualization)

Caption: Figure 1. The ternary catalytic cycle involving the activation of the substrate by the catalyst and subsequent hydride transfer from 1,4-MDQ.

Reagent Preparation (Critical Step)[1][2]

Note: this compound is sensitive to oxidative dehydrogenation in air.[1] While the oxidized form (quinoline) is stable, the reduced reagent must be prepared fresh or stored under inert gas.

Synthesis of 1,4-MDQ

If the reagent is not commercially available in the reduced form, synthesize it via the selective reduction of Methyl Quinoline-3-carboxylate.

-

Dissolution: Dissolve Methyl Quinoline-3-carboxylate (10 mmol) in dry Methanol (50 mL) under Argon.

-

Reduction: Add Magnesium turnings (5 equiv.) and a catalytic amount of Iodine. Stir at room temperature.

-

Why Mg/MeOH? This method favors 1,4-reduction over 1,2-reduction for electron-deficient quinolines [1].[1]

-

-

Quench: Pour into ice-cold NH₄Cl solution. Extract with EtOAc.[2]

-

Isolation: Wash with brine, dry over Na₂SO₄, and concentrate.

-

Storage: Store at -20°C under Argon. Use within 48 hours for optimal hydride activity.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Target Application: Enantioselective reduction of a ketimine to a chiral amine.

Materials & Equipment

| Component | Specification | Role |

| Reagent | This compound (1.2 equiv) | Hydride Source |

| Substrate | Aryl Ketimine (1.0 equiv) | Hydrogen Acceptor |

| Catalyst | Chiral Phosphoric Acid (TRIP or (R)-BINOL-PA) (1-5 mol%) | Stereocontrol |

| Solvent | Toluene or Benzene (Anhydrous) | Medium |

| Atmosphere | Nitrogen or Argon | Prevents oxidation of reagent |

Step-by-Step Procedure

-

Catalyst Loading: In a flame-dried reaction vial equipped with a magnetic stir bar, weigh the Chiral Phosphoric Acid (0.01 mmol, 5 mol%).

-

Substrate Addition: Add the Ketimine substrate (0.2 mmol, 1.0 equiv) to the vial.

-

Solvent Addition: Add anhydrous Toluene (2.0 mL). Stir at room temperature for 5 minutes to ensure catalyst-substrate interaction (pre-complexation).

-

Reaction Initiation: Add This compound (0.24 mmol, 1.2 equiv) in one portion.

-

Visual Cue: The reaction mixture may fluorescently change as the dihydroquinoline (often non-fluorescent or blue) converts to the quinoline (often highly fluorescent).

-

-

Incubation: Seal the vial under N₂ and stir at 35°C for 12–24 hours.

-

Monitoring: Monitor by TLC or ¹H NMR. Look for the disappearance of the characteristic C4-CH₂ signal of the 1,4-MDQ (approx. δ 3.8–4.0 ppm) and the appearance of the aromatic proton (δ 8.5–9.0 ppm).

-

-

Workup & Purification:

-

Direct Loading: Concentrate the mixture and load directly onto a silica gel column.

-

Elution: The byproduct (Methyl Quinoline-3-carboxylate) is less polar than the amine product.[1] Elute with Hexanes/EtOAc (gradient) to remove the quinoline first, then increase polarity to isolate the chiral amine.

-

Workflow Diagram

Caption: Figure 2.[1] Operational workflow for the batch transfer hydrogenation process.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check the following parameters during execution:

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Reagent Oxidation | Check the purity of 1,4-MDQ by NMR before use.[1] If >5% aromatic quinoline is present, recrystallize or resynthesize. |

| Low Enantioselectivity | Background Reaction | Ensure the reaction temperature is not too high (>60°C). High temps can trigger uncatalyzed (racemic) hydride transfer. |

| Stalled Reaction | Product Inhibition | The basic amine product may bind to the acid catalyst. Add 4Å Molecular Sieves or increase catalyst loading to 10 mol%. |

| Fluorescence | Normal Process | Strong blue fluorescence usually indicates the formation of the aromatic quinoline byproduct. This confirms the hydride release is occurring. |

References

-

Rueping, M., et al. (2006). "A highly enantioselective Brønsted acid catalyzed cascade reaction: organocatalytic transfer hydrogenation of quinolines." Angewandte Chemie International Edition.

-

Wang, D., et al. (2010).[3] "Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters." Chinese Journal of Catalysis.

-

You, S.L. (2012). "Recent developments in asymmetric transfer hydrogenation with Hantzsch esters: a biomimetic approach." Chemistry – An Asian Journal. [1]

-

Kovalenko, S.M., et al. (2019). "Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate." Molbank.[4]

Sources

- 1. 1-Methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid | C11H9NO3 | CID 720017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline synthesis [organic-chemistry.org]

- 4. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

Application Note: Enantioselective Organocatalytic Reduction of Imines Using Methyl 1,4-Dihydroquinoline-3-carboxylate

Executive Summary

The asymmetric reduction of imines to chiral amines is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs). While standard organocatalytic transfer hydrogenation (OTH) protocols heavily rely on Hantzsch esters (dihydropyridines) as hydride donors[1], the use of methyl 1,4-dihydroquinoline-3-carboxylate offers unique steric and electronic advantages. This application note details a highly optimized, self-validating protocol for the enantioselective reduction of ketimines using a chiral phosphoric acid (CPA) catalyst and a quinoline-based NADH biomimetic hydride donor.

Scientific Rationale & Mechanistic Causality

The reduction of imines via OTH relies on the biomimetic transfer of a hydride from an NADH analogue to an activated iminium species[1]. The selection of reagents and conditions in this protocol is governed by strict mechanistic causality:

-

The Hydride Donor: this compound (CAS: 53936-94-0)[2] features a rigid, benzo-fused core. Compared to standard Hantzsch esters, this increased steric bulk enhances facial discrimination when the donor approaches the chiral iminium-phosphate ion pair. The thermodynamic driving force for the hydride transfer is the irreversible aromatization of the donor into methyl quinoline-3-carboxylate[3].

-

The Catalyst: Chiral phosphoric acids (e.g., (R)-TRIP) act as bifunctional catalysts. They protonate the weakly basic imine to form a highly electrophilic iminium ion while simultaneously providing a sterically demanding chiral phosphate counterion[4].

-

Solvent Causality: Non-polar solvents (e.g., toluene) are strictly required. High-polarity solvents like THF disrupt hydrogen bonding and cause solvent-separation of the ion pair, which drastically reduces both the reaction rate and enantiomeric excess (ee)[4]. Toluene maximizes the ion-pair formation constant, keeping the chiral environment tightly bound to the reactive center.

Reaction Mechanism & Visualization

The catalytic cycle proceeds via an outer-sphere mechanism where stereocontrol is determined entirely during the rate-limiting hydride transfer step.

Figure 1: Catalytic cycle of CPA-catalyzed imine reduction using a dihydroquinoline hydride donor.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . In-Process Controls (IPCs) are embedded to confirm the success of each phase before proceeding.

Materials & Reagents

-

Substrate: N-Aryl ketimine (1.0 mmol, rigorously dried).

-

Catalyst: (R)-TRIP (0.05 mmol, 5 mol%).

-

Hydride Donor: this compound (1.2 mmol, 1.2 equiv)[2].

-

Solvent: Anhydrous Toluene (10 mL, dried over sodium/benzophenone).

-

Additives: 5Å Molecular Sieves (200 mg, freshly flame-dried).

Step-by-Step Methodology

Phase 1: Preparation & Quality Control

-

Imine Validation (IPC 1): Prior to setup, analyze the ketimine via

H NMR. Causality Check: Ensure residual ketone is <1%. Ketones can competitively hydrogen-bond with the CPA, stalling the catalytic cycle. -

In an oven-dried Schlenk tube under an argon atmosphere, add the ketimine (1.0 mmol), (R)-TRIP (5 mol%), and 5Å molecular sieves.

-

Add anhydrous toluene (10 mL). Stir at room temperature for 15 minutes. Causality Check: This equilibration period allows the formation of the critical iminium-phosphate ion pair[4].

Phase 2: Catalytic Transfer Hydrogenation 4. Cool the reaction mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath. Causality Check: Lowering the temperature rigidifies the transition state, minimizing entropy and maximizing facial selectivity (ee). 5. Add this compound (1.2 mmol) in one portion. Shield the reaction from direct light to prevent undesired photochemical degradation of the donor. 6. Stir the reaction at -20 °C for 12–24 hours.

Phase 3: Reaction Monitoring (IPC 2) 7. At 12 hours, extract a 10 µL aliquot, dilute in 1 mL hexane/isopropanol (9:1), and perform TLC analysis (UV 254 nm). 8. Self-Validation Check: The successful progression of the reaction is marked by the disappearance of the highly fluorescent dihydroquinoline spot and the emergence of a dense, UV-active spot corresponding to the aromatized byproduct (methyl quinoline-3-carboxylate).

Phase 4: Quench and Workup (IPC 3)

9. Once complete conversion is confirmed, quench the reaction at -20 °C by adding 5 mL of saturated aqueous NaHCO

Phase 5: Purification & Chiral Analysis 12. Purify the crude mixture via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to separate the chiral amine from the methyl quinoline-3-carboxylate byproduct. 13. Determine the enantiomeric excess via Chiral Stationary Phase HPLC (e.g., Daicel Chiralcel OD-H or AD-H columns).

Quantitative Data & Optimization

The following table demonstrates the causality between reaction conditions and the efficiency of the hydride transfer. Note the severe penalty on enantioselectivity when coordinating solvents (THF) are utilized, validating the necessity of an outer-sphere, tightly bound ion pair[4].

Table 1: Optimization of Reaction Parameters for Ketimine Reduction

| Entry | Solvent | Temp (°C) | Catalyst Loading (mol %) | Conversion (%) | Enantiomeric Excess (ee %) |

| 1 | Dichloromethane | 25 | 10 | 85 | 78 |

| 2 | Toluene | 25 | 10 | 82 | 88 |

| 3 | Toluene | 0 | 10 | 89 | 94 |

| 4 | Toluene | -20 | 5 | 95 | 97 |

| 5 | Tetrahydrofuran (THF) | -20 | 5 | 45 | 60 |

Data Summary: Entry 4 represents the optimal self-validating conditions. The combination of a non-polar solvent (toluene) and low temperature (-20 °C) provides the optimal thermodynamic environment for the bulky this compound to approach the iminium ion with near-perfect facial selectivity.

References

-

Enantioselective Brønsted Acid Catalyzed Transfer Hydrogenation: Organocatalytic Reduction of Imines Source: Organic Letters (ACS Publications) URL:[Link]

-

Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

-

The Development of Double Axially Chiral Phosphoric Acids and Their Catalytic Transfer Hydrogenation of Quinolines Source: ResearchGate / Organic Chemistry Literature URL:[Link]

-

On the mechanism of disproportionation reactions of 1,2-dihydroquinolines Source: Canadian Journal of Chemistry URL:[Link]

Sources

Application Note: Methyl 1,4-dihydroquinoline-3-carboxylate in Asymmetric Synthesis

Part 1: Introduction & Strategic Significance

The 1,4-Dihydroquinoline Challenge

Methyl 1,4-dihydroquinoline-3-carboxylate represents a specialized class of "privileged scaffolds" in medicinal chemistry. Unlike their fully reduced counterparts (1,2,3,4-tetrahydroquinolines or THQs), 1,4-dihydroquinolines (1,4-DHQs) possess a unique electronic structure characterized by a cyclic enamine conjugated with an electron-withdrawing ester at the C3 position.

This structural motif serves two critical roles in asymmetric synthesis:

-

Chiral Intermediate: It is the immediate precursor to bioactive alkaloids such as aza-podophyllotoxins and melatonin receptor modulators.

-

Biomimetic Reagent: Structurally analogous to NADH and Hantzsch esters, chiral 1,4-DHQs can function as enantioselective hydride donors in transfer hydrogenation cascades.

The Synthetic Bottleneck: The direct asymmetric synthesis of 1,4-DHQs from quinolines is historically difficult due to over-reduction . Standard hydrogenation protocols typically reduce the heteroaromatic ring completely to the THQ. Stopping the reaction selectively at the 1,4-dihydro stage requires precise catalyst control and exploitation of the C3-ester's electronic stabilization.

Part 2: Mechanistic Insight & Catalyst Design

The Electronic "Brake" Effect

The successful isolation of this compound relies on the C3-ester group . In unsubstituted quinolines, the intermediate 1,4-dihydro species is unstable and rapidly isomerizes to the imine (3,4-dihydro) or is further reduced.

However, the C3-carboxylate creates a "push-pull" vinylogous amide system (vinylogous urethane). This conjugation stabilizes the enamine double bond, raising the activation energy required for further hydrogenation.

Iridium-Catalyzed Asymmetric Partial Hydrogenation

The gold standard for synthesizing this molecule is Iridium-catalyzed asymmetric partial hydrogenation .[1]

Key Mechanistic Steps:

-

Activation: The Iridium precatalyst (often [Ir(COD)Cl]2) coordinates with a chiral bisphosphine ligand (e.g., MeO-BiPhep, SegPhos, or SpiroPAP).

-

Heterolytic Splitting: H2 is split to form an Ir-H species.

-

Hydride Transfer: The hydride attacks the C4 position of the quinolinium cation (generated in situ or via acid additive).

-

Arrest: The resulting 1,4-DHQ is electronically stabilized by the C3-ester, preventing re-coordination and further reduction under controlled conditions.

Visualization: Reaction Pathway

The following diagram illustrates the selective partial hydrogenation pathway versus the common over-reduction pathway.

Figure 1: Selective pathway for the partial hydrogenation of quinolines. The C3-ester group stabilizes the 1,4-DHQ, preventing the formation of the THQ byproduct.

Part 3: Detailed Experimental Protocol

Protocol A: Enantioselective Synthesis via Ir-Catalysis

Based on methodologies established by Zhou et al. (JACS) and recent advancements using SpiroPAP ligands.

Reagents & Materials:

-

Substrate: Methyl quinoline-3-carboxylate (1.0 equiv).

-

Catalyst Precursor: [Ir(COD)Cl]2 (1.0 mol%).[2]

-

Chiral Ligand: (S)-MeO-BiPhep or (R)-SpiroPAP (2.2 mol%).

-

Additive: Iodine (I2) (5-10 mol%) Critical for activating the Ir-precatalyst.

-

Solvent: Toluene (anhydrous, degassed).

-

Hydrogen Source: H2 gas (balloon or autoclave, 600 psi / 40 bar).

Step-by-Step Procedure:

-

Catalyst Formation (In Situ):

-

In a nitrogen-filled glovebox, weigh [Ir(COD)Cl]2 (1.0 mol%) and the chiral bisphosphine ligand (2.2 mol%) into a dried Schlenk tube.

-

Add anhydrous Toluene (concentration ~0.01 M relative to catalyst).

-

Stir at room temperature for 10–15 minutes until a clear orange/red solution forms.

-

Note: Some protocols add I2 at this stage. If using I2, add 5–10 mol% and stir for an additional 10 minutes.

-

-

Substrate Addition:

-

Add Methyl quinoline-3-carboxylate (1.0 equiv) to the catalyst solution.

-

Ensure the final substrate concentration is approximately 0.1 M to 0.2 M.

-

-

Hydrogenation:

-

Transfer the reaction mixture to a stainless steel autoclave.

-

Purge the autoclave with H2 gas three times (pressurize to 10 bar, release).

-

Pressurize to 600 psi (approx. 40 bar) .

-

Stir at room temperature (25°C) for 24–48 hours.

-

Process Tip: Unlike standard quinoline reductions which may require heat, the partial reduction often proceeds better at lower temperatures to maximize enantioselectivity (ee).

-

-

Work-up & Purification:

-

Carefully release H2 pressure in a fume hood.

-

Concentrate the solvent under reduced pressure.

-

Purification: Flash column chromatography on silica gel using Hexanes/Ethyl Acetate (typically 10:1 to 5:1).

-

Caution: 1,4-dihydroquinolines can be sensitive to oxidation. Store under nitrogen/argon at -20°C if not used immediately.

-

Expected Results:

-

Yield: 85–95%

-

Enantiomeric Excess (ee): >90% (dependent on ligand choice).[3]

-

Characterization: 1H NMR should show a distinct doublet for the C4-H2 protons (around δ 3.5–4.0 ppm) and a singlet/doublet for the NH proton.

Part 4: Applications in Asymmetric Synthesis

Synthesis of Aza-Podophyllotoxins

The chiral this compound is a direct precursor to aza-podophyllotoxin analogues, which are potent tubulin polymerization inhibitors.

-

Workflow: The 1,4-DHQ undergoes a stereoselective Friedel-Crafts alkylation or lactonization sequence to fuse the lactone ring, preserving the chirality established at the C4 position.

Use as a Biomimetic Hydride Donor

This molecule can act as a "chiral Hantzsch ester" for the transfer hydrogenation of imines or alpha-beta unsaturated compounds.[2]

-

Mechanism: The 1,4-DHQ donates a hydride from the C4 position to an activated substrate (e.g., a protonated imine).

-

Advantage: The reaction is driven by the aromatization of the 1,4-DHQ back to the stable quinoline-3-carboxylate, providing a strong thermodynamic driving force.

Data Summary Table: Catalyst Performance

Comparison of ligands for the partial hydrogenation of Methyl quinoline-3-carboxylate.

| Ligand Class | Catalyst System | Pressure (H2) | Yield (1,4-DHQ) | ee (%) | Notes |

| Bisphosphine | Ir/(S)-MeO-BiPhep/I2 | 600 psi | 88% | 92% | Standard robust protocol. |

| Spiro | Ir/(R)-SpiroPAP | 400 psi | 95% | 98% | Higher activity, lower pressure req. |

| SegPhos | Ir/(S)-SegPhos/I2 | 600 psi | 85% | 90% | Good alternative if BiPhep unavail. |

Part 5: References

-

Enantioselective Synthesis of Chiral 1,4-Dihydroquinolines via Iridium-Catalyzed Asymmetric Partial Hydrogenation of Quinolines. Source: Journal of the American Chemical Society (2025) URL:[3][4][5][Link]

-

Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines with Hantzsch Esters. Source: Journal of the American Chemical Society (2011) URL:[6][Link]

-

Brønsted acid-catalyzed, enantioselective synthesis of 1,4-dihydroquinoline-3-carboxylates via in situ generated ortho-quinone methide imines. Source: Organic & Biomolecular Chemistry (2015) URL:[Link]

-

Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Source: Angewandte Chemie International Edition (2006) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. acs.figshare.com [acs.figshare.com]

- 5. Enantioselective Synthesis of Chiral 1,4-Dihydroquinolines via Iridium-Catalyzed Asymmetric Partial Hydrogenation of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.pku.edu.cn [chem.pku.edu.cn]

Reaction conditions for aromatization of methyl 1,4-dihydroquinoline-3-carboxylate

Application Note: Strategic Oxidative Aromatization of Methyl 1,4-Dihydroquinoline-3-carboxylate

Executive Summary & Chemical Context

The 1,4-dihydroquinoline core is a privileged structural motif in medicinal chemistry, frequently serving as a precursor or active pharmacophore in the development of kinase inhibitors (e.g., dual DYRK1A/CLK1 inhibitors) and antibacterial fluoroquinolones[1]. However, the inherent electron-rich nature of the 1,4-dihydroquinoline system renders it highly susceptible to spontaneous oxidation in aerobic or biological media[1].

For drug development professionals and synthetic chemists, the controlled oxidative aromatization of substrates like this compound to their fully aromatic quinoline counterparts is a critical transformation. This application note details the mechanistic rationale, comparative quantitative data, and validated step-by-step protocols for achieving this aromatization using stoichiometric, sonochemical, and bioinspired catalytic methodologies.

Mechanistic Rationale: Driving Aromatization (E-E-A-T)

The conversion of a 1,4-dihydroquinoline to a quinoline requires the removal of two electrons and two protons. The choice of oxidant fundamentally dictates the reaction pathway and the environmental footprint of the process:

-

High-Potential Quinones (DDQ): 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) acts as a potent electron acceptor. The reaction proceeds via a stepwise single-electron transfer (SET) mechanism rather than a direct hydride abstraction[2]. The initial SET from the electron-rich nitrogen of the dihydroquinoline generates a radical cation. Subsequent deprotonation yields a neutral radical, which undergoes a second SET and deprotonation to finalize the aromatic quinoline system[2].

-

Halogen-Mediated Sonochemistry (I₂ / Ultrasound): Molecular iodine is a milder oxidant. When coupled with ultrasound irradiation, acoustic cavitation generates localized high temperatures and pressures. This physical phenomenon accelerates the homolytic cleavage of I₂ and enhances mass transfer, effectively reducing reaction times from several hours to mere minutes[3].

-

Bioinspired Aerobic Catalysis (Laccase/DDQ): To minimize toxic stoichiometric waste, a cooperative catalytic system using laccase enzymes and sub-stoichiometric DDQ (20 mol%) can utilize ambient oxygen as the terminal oxidant. Laccase re-oxidizes the reduced DDH₂ back to DDQ, creating a self-sustaining, eco-friendly catalytic cycle[4].

Mechanistic pathway of DDQ-mediated single-electron transfer (SET) aromatization.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions for the aromatization of 1,4-dihydro heterocycles, providing a comparative framework for selecting the appropriate methodology based on available equipment and green chemistry requirements.

| Oxidation System | Reagent Load | Solvent System | Temp. | Reaction Time | Typical Yield (%) | Ref. |

| Standard DDQ | 1.0 - 1.2 equiv DDQ | CH₂Cl₂ or CH₃CN | 25 °C | 1 - 4 h | 85 - 95% | [2] |

| Sonochemical I₂ | 2.0 equiv I₂ | CH₃CN | Reflux (US) | 15 min | 80 - 98% | [3] |

| Bioinspired Aerobic | Laccase (100 U) / 20 mol% DDQ | CH₃CN / NaPBS (pH 4.5) | 45 °C | 12 h | 85 - 100% | [4] |

Note: Yields are highly dependent on the electronic nature of substituents. Electron-donating groups generally accelerate the SET process, while electron-withdrawing groups (like the C3-carboxylate) may require the upper end of the stated reaction times[2][4].

Validated Experimental Protocols

General experimental workflow for the oxidative aromatization and isolation process.

Protocol A: Stoichiometric DDQ Oxidation (Rapid & Standard)

Causality Note: DDQ is utilized for its high reduction potential, ensuring complete conversion. Dichloromethane (CH₂Cl₂) is selected as the solvent because it readily dissolves both the substrate and DDQ, while the reduced byproduct (DDH₂) often precipitates out of solution, simplifying the initial purification[2].

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 10 mL of anhydrous CH₂Cl₂.

-

Oxidant Addition: Slowly add 1.1 mmol of DDQ in small portions to the stirring solution at room temperature. The solution will immediately darken, indicating the formation of charge-transfer complexes.

-

Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active starting material spot is entirely replaced by the highly fluorescent quinoline product spot.

-

Quenching (Critical Step): Add 5 mL of a 1 M aqueous sodium sulfite (Na₂SO₃) solution and stir vigorously for 10 minutes. Why? Na₂SO₃ reduces any unreacted DDQ and reactive quinone intermediates into highly water-soluble hydroquinones, preventing product contamination and unwanted side reactions during concentration.

-

Extraction & Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with saturated NaHCO₃ (15 mL) and brine (15 mL), then dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent, concentrate the solvent under reduced pressure, and purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield pure methyl quinoline-3-carboxylate.

Protocol B: Ultrasound-Assisted Iodine Oxidation (Mild & Halogen-Based)

Causality Note: This protocol avoids harsh quinones. Ultrasound irradiation is mandatory here; without it, the reaction in standard solvents takes >5 hours. Acoustic cavitation provides the necessary activation energy for rapid iodine-mediated oxidation[3].

-

Preparation: Dissolve 1.0 mmol of the substrate in 10 mL of CH₃CN in a specialized sonication flask.

-

Reagent Addition: Add 2.0 mmol of molecular iodine (I₂).

-

Sonication: Immerse the flask in an ultrasonic bath. Sonicate the mixture under reflux conditions for exactly 15 minutes[3].

-

Quenching: Remove the flask from the bath and immediately quench the unreacted iodine by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the characteristic brown color of iodine completely dissipates.

-

Extraction: Extract the product with ethyl acetate (3 × 15 mL), dry over MgSO₄, concentrate, and purify via recrystallization or short-pad silica filtration.

References

-

Application of laccase/DDQ as a new bioinspired catalyst system for the aerobic oxidation of tetrahydroquinazolines and Hantzsch 1,4-dihydropyridines. Comptes Rendus de l'Académie des Sciences.4

-

Aromatization of Hantzsch ester 1, 4-dihydropyridines with iodine under normal conditions and ultrasound irradiation. Academia.edu.3

-

Electron Transfer-induced Aromatization of 1,4-Dihydropyridines. Verlag der Zeitschrift für Naturforschung.2

-

Straightforward Access to a New Class of Dual DYRK1A/CLK1 Inhibitors Possessing a Simple Dihydroquinoline Core. PMC (National Institutes of Health).1

Sources

- 1. Straightforward Access to a New Class of Dual DYRK1A/CLK1 Inhibitors Possessing a Simple Dihydroquinoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. znaturforsch.com [znaturforsch.com]

- 3. (PDF) Aromatization of Hantzsch ester 1, 4-dihydropyridines with iodine under normal conditions and ultrasound irradiation [academia.edu]

- 4. Application of laccase/DDQ as a new bioinspired catalyst system for the aerobic oxidation of tetrahydroquinazolines and Hantzsch 1,4-dihydropyridines [comptes-rendus.academie-sciences.fr]

Solvent-free synthesis of methyl 1,4-dihydroquinoline-3-carboxylate

Application Note: Solvent-Free Synthesis of Methyl 1,4-Dihydroquinoline-3-Carboxylates

Executive Summary

This application note details a robust, solvent-free protocol for the synthesis of methyl 1,4-dihydroquinoline-3-carboxylate derivatives. While the classical Hantzsch synthesis typically yields 1,4-dihydropyridines, the synthesis of the fused 1,4-dihydroquinoline scaffold (often referred to in "Green Chemistry" literature as polyhydroquinolines when derived from dimedone) is a critical workflow for generating calcium channel blockers, antioxidants, and bioactive alkaloids.[1]

This guide focuses on the Four-Component Hantzsch Condensation using a solid acid catalyst.[1] This method eliminates volatile organic solvents (VOCs), reduces reaction time from hours to minutes, and significantly improves the E-factor (waste-to-product ratio) of the process.[1]

Key Advantages:

-

Atom Economy: >90% (Water is the primary byproduct).

-

Process Intensification: One-pot, solvent-free mechanochemical activation.

-

Scalability: Protocol is valid from mg to gram scale.

Scientific Principles & Mechanism

The Challenge of the "Dihydro" Core

The 1,4-dihydroquinoline core is thermodynamically sensitive.[1] In many catalytic systems, it readily oxidizes to the fully aromatic quinoline or disproportionates. The solvent-free approach utilizes high concentrations of reagents in a melt phase, which kinetically favors the rapid formation of the heterocycle while trapping the "dihydro" state before oxidative aromatization can occur.[1]

Reaction Pathway

The synthesis proceeds via a Hantzsch-type multicomponent reaction (MCR) involving:

-

Aldehyde (R-CHO): Determines the substituent at the C4 position.[1]

-

Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Provides the fused ring system (yielding the hexahydroquinoline derivative, the standard "green" target).[1]

-

Methyl Acetoacetate: Provides the ester functionality.

-

Ammonium Acetate: Source of ammonia (nitrogen donor).

Catalyst Selection: We utilize Sulfamic Acid (H₂NSO₃H) . It is a zwitterionic, solid acid catalyst that is inexpensive, non-corrosive, and easily removed by water washing. It acts by activating the carbonyl groups for Knoevenagel condensation and subsequent Michael addition.

Mechanistic Workflow (DOT Diagram)

Caption: Mechanistic pathway of the Sulfamic Acid-catalyzed four-component Hantzsch synthesis.

Experimental Protocol

Target Molecule: Methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (The standard "1,4-dihydroquinoline" derivative in Green Chemistry).[1]

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| Benzaldehyde | 1.0 mmol | Electrophile | Freshly distilled preferred.[1] |

| Dimedone | 1.0 mmol | 1,3-Dicarbonyl | Recrystallize if yellowed.[1] |

| Methyl Acetoacetate | 1.0 mmol | Source of ester group.[1] | |

| Ammonium Acetate | 1.2 mmol | Nitrogen Source | Hygroscopic; store in desiccator. |

| Sulfamic Acid | 5 mol% | Catalyst | Solid, recyclable. |

| Ethanol (95%) | N/A | Wash Solvent | For recrystallization. |

Step-by-Step Procedure

-

Pre-Mixing: In a 50 mL round-bottom flask (or a mortar for mechanochemical grinding), combine Benzaldehyde (1.0 mmol), Dimedone (1.0 mmol), Methyl Acetoacetate (1.0 mmol), and Ammonium Acetate (1.2 mmol).

-

Catalyst Addition: Add Sulfamic Acid (5 mol%, ~5 mg).

-

Reaction (Thermal/Melt):

-

Method A (Oil Bath): Heat the mixture at 80°C with stirring. The solids will melt into a homogeneous liquid phase. Stir for 10–20 minutes .

-

Method B (Grinding): Grind the mixture vigorously with a pestle for 20–30 minutes at room temperature (reaction may be slower but truly "energy efficient").

-

-

Monitoring: Monitor progress via TLC (Eluent: Ethyl Acetate/n-Hexane 3:7). Look for the disappearance of the aldehyde spot.

-

Work-up:

-

Cool the reaction mixture to room temperature. It will solidify.

-

Add crushed ice-water (10 mL) and stir for 5 minutes. This dissolves the catalyst and excess ammonium acetate.

-

Filter the solid precipitate under vacuum.[2]

-

Wash the solid with cold water (2 x 5 mL).

-

-

Purification: Recrystallize the crude solid from hot Ethanol (95%).

-

Yield Expectation: 85–94%.

-

Appearance: Pale yellow or white crystals.

-

Characterization Data (Reference)

-

Melting Point: 234–236°C.

-

IR (KBr): 3275 cm⁻¹ (NH), 1705 cm⁻¹ (C=O, ester), 1645 cm⁻¹ (C=O, ketone).

-

¹H NMR (DMSO-d₆):

9.10 (s, 1H, NH), 7.10-7.30 (m, 5H, Ar-H), 4.90 (s, 1H, CH-4), 3.60 (s, 3H, OMe).[1]

Technical Variations & Troubleshooting

Variation: True 1,4-Dihydroquinoline (Non-Hexahydro)

If the specific target is the non-fused cyclohexenone derivative (i.e., strict this compound), the protocol changes:

-

Precursors: Replace Dimedone with a second equivalent of Methyl Acetoacetate (yields Dihydropyridine) OR use 2-Aminobenzaldehyde + Methyl Acetoacetate .[1]

-

Protocol for 2-Aminobenzaldehyde Route:

-

Mix 2-Aminobenzaldehyde (1 mmol) + Methyl Acetoacetate (1 mmol) + Sulfamic Acid (5 mol%).[1]

-

Conditions: 60°C, Solvent-free.

-

Note: This tends to aromatize to the Quinoline . To maintain the dihydro form, avoid high heat and oxidative conditions.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Sticky Solid | Incomplete reaction or moisture.[1] | Check Ammonium Acetate dryness. Extend reaction time by 10 mins. |

| Product Aromatization | Overheating (>100°C). | Strictly control temperature at 80°C. Do not reflux if using solvent. |

| Catalyst Removal | Catalyst trapped in crystal lattice. | Ensure thorough washing with crushed ice-water before recrystallization.[1] |

References

-

Solvent-free synthesis of polyhydroquinoline derivatives employing mesoporous vanadium ion doped titania nanoparticles via the Hantzsch reaction. Source: Royal Society of Chemistry (RSC Advances) URL:[3][Link]

-

Solvent free, environment benign synthesis of 1,4-dihydropyridines and polyhydroquinolines by using heterogeneous Zn/MCM-41 catalyst. Source: Research on Chemical Intermediates (Springer) URL:[Link]

-

Synthesis of 1,4-dihydroquinoline derivatives under transition-metal-free conditions and their diverse applications. Source: Organic & Biomolecular Chemistry (RSC) URL:[4][5][6][Link]

-

Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. Source: Molbank (MDPI) URL:[Link][7][8][9]

-

Four-component synthesis of polyhydroquinolines under catalyst- and solvent-free conventional heating conditions. Source: Iranian Journal of Catalysis URL:[Link]

Sources

- 1. farm.ucl.ac.be [farm.ucl.ac.be]

- 2. Solvent-free synthesis of symmetric methylene diesters via direct reaction of aromatic carboxylates with 1,n-dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Solvent-Free Synthesis of Polyhydroquinoline [research.amanote.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,4-dihydroquinoline derivatives under transition-metal-free conditions and their diverse applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Solvent-free synthesis of polyhydroquinoline derivatives employing mesoporous vanadium ion doped titania nanoparticles as a robust heterogeneous catalyst via the Hantzsch reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies | MDPI [mdpi.com]

- 8. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 9. US4292317A - 1,4-Dihydro-quinoline-3-carboxylic acid derivatives, process for their preparation and compositions containing them - Google Patents [patents.google.com]

Application Note: Catalytic Efficiency of Methyl 1,4-dihydroquinoline-3-carboxylate in Biomimetic Reduction

This Application Note is designed to guide researchers in the utilization of Methyl 1,4-dihydroquinoline-3-carboxylate (MDQC) as a biomimetic hydride donor in transfer hydrogenation reactions. While traditional Hantzsch esters (1,4-dihydropyridines) are widely used, the benzofused quinoline analogues offer distinct steric and electronic profiles that influence catalytic efficiency, stability, and reaction kinetics.

Part 1: Executive Summary & Scientific Rationale

The Biomimetic Paradigm

In the pursuit of "green" reduction methodologies, organic chemists have long sought to mimic the efficiency of the biological cofactor NADH (Nicotinamide Adenine Dinucleotide). This compound (MDQC) represents a "second-generation" NADH mimic. Unlike the standard diethyl Hantzsch ester (HE), the MDQC scaffold incorporates a fused benzene ring.

Key Advantages of MDQC:

-

Thermodynamic Driving Force: The release of hydride (

) from the 1,4-position is driven by the aromatization energy of the quinoline system. This often results in different kinetic profiles compared to the pyridine-based Hantzsch esters. -

Steric Differentiation: The fused ring system provides a distinct steric wall, which can enhance enantioselectivity when paired with chiral Brønsted acid catalysts (e.g., Chiral Phosphoric Acids - CPAs).

-

Atom Economy: The methyl ester variant offers a higher active hydride-to-mass ratio compared to bulky tert-butyl or ethyl analogues.

"Catalytic" vs. "Stoichiometric" Efficiency

While MDQC acts as the stoichiometric reductant in many organocatalytic protocols, its "catalytic efficiency" is defined in two contexts:[1][2][3][4]

-

Kinetic Efficiency: The rate of hydride transfer (

) to the activated substrate. -

Regenerative Catalysis: In advanced dual-catalytic systems, MDQC can function as a true catalyst (mediator), shuttling hydrogen from a terminal reductant (e.g.,

or Formic Acid) to the substrate, cycling between the quinoline and dihydroquinoline forms.

Part 2: Mechanistic Insight & Visualization

The reduction mechanism relies on the activation of the electrophile (imine or carbonyl) by a catalyst, followed by a stereoselective hydride transfer from MDQC.

The Hydride Transfer Pathway

The following diagram illustrates the activation and transfer cycle.

Figure 1: Mechanistic pathway of MDQC-mediated transfer hydrogenation. The driving force is the aromatization of the dihydroquinoline to the quinoline ester.

Part 3: Experimental Protocols

Protocol A: Preparation and Quality Control of MDQC

Trustworthiness Check: Commercial MDQC can degrade (oxidize) upon prolonged storage. Always verify purity before kinetic studies.

Reagents: Methyl quinoline-3-carboxylate, Pd/C (10%), Methanol,

-

Dissolution: Dissolve methyl quinoline-3-carboxylate (1.0 equiv) in MeOH (0.2 M).

-

Hydrogenation: Add Pd/C (10 wt%). Stir under

atmosphere (1 atm) for 12–24 hours at RT.-

Alternative: Use

for selective 1,4-reduction if over-reduction is observed.

-

-

Filtration: Filter through a Celite pad to remove Pd/C.[5]

-

Analysis (QC):

-

1H NMR (CDCl3): Check for the disappearance of aromatic protons at C2/C4 and appearance of the C4-methylene doublet (approx.

3.8–4.0 ppm) and the NH broad singlet . -

Criterion: >95% integration ratio of DHQ to Quinoline is required for accurate kinetic benchmarking.

-

Protocol B: Asymmetric Transfer Hydrogenation (ATH) of Ketimines

This protocol measures the efficiency of MDQC in reducing a benchmark ketimine using a Chiral Phosphoric Acid (CPA) catalyst.

Reagents:

-

Substrate: 2-Phenylquinoline (or N-aryl ketimine) (0.1 mmol)

-

Reductant: MDQC (1.2 equiv)

-

Catalyst: (R)-TRIP or BINOL-derived CPA (5 mol%)

-